molecular formula C24H33N3O6S B12645544 CarbaMic acid, N-[5-[[(2-nitrophenyl)sulfonyl](2-phenylethyl)aMino]pentyl]-, 1,1-diMethylethyl ester CAS No. 1402612-59-2

CarbaMic acid, N-[5-[[(2-nitrophenyl)sulfonyl](2-phenylethyl)aMino]pentyl]-, 1,1-diMethylethyl ester

Cat. No.: B12645544
CAS No.: 1402612-59-2
M. Wt: 491.6 g/mol
InChI Key: YMSSEXNCRPGJMG-UHFFFAOYSA-N
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Description

Carbamic acid, N-5-[[(2-nitrophenyl)sulfonylamino]pentyl]-, 1,1-dimethylethyl ester is a complex organic compound with a unique structure that includes a carbamic acid ester, a nitrophenyl sulfonyl group, and a phenylethyl amine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, N-5-[[(2-nitrophenyl)sulfonylamino]pentyl]-, 1,1-dimethylethyl ester typically involves multiple steps. One common method includes the reaction of a primary amine with a carbamoyl chloride to form the carbamate ester. The nitrophenyl sulfonyl group is introduced through a sulfonylation reaction, where a sulfonyl chloride reacts with the amine group. The phenylethyl group is usually added via a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve the use of automated synthesis equipment to ensure precision and efficiency. The process typically includes the following steps:

    Preparation of Carbamoyl Chloride: Reacting phosgene with a primary amine.

    Formation of Carbamate Ester: Reacting the carbamoyl chloride with tert-butyl alcohol.

    Sulfonylation: Introducing the nitrophenyl sulfonyl group using a sulfonyl chloride.

    Nucleophilic Substitution: Adding the phenylethyl group through a nucleophilic substitution reaction.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, N-5-[[(2-nitrophenyl)sulfonylamino]pentyl]-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst are used.

    Substitution: Nucleophiles like amines and alcohols can react with the sulfonyl group under basic conditions.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amines.

    Substitution: Various substituted carbamates and sulfonamides.

Scientific Research Applications

Carbamic acid, N-5-[[(2-nitrophenyl)sulfonylamino]pentyl]-, 1,1-dimethylethyl ester has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential as a biochemical probe and its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a prodrug.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of carbamic acid, N-5-[[(2-nitrophenyl)sulfonylamino]pentyl]-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets. The nitrophenyl sulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins and enzymes. This interaction can inhibit enzyme activity or alter protein function, leading to various biological effects. The phenylethyl group may enhance the compound’s ability to cross cell membranes, increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • Carbamic acid, N-[5-amino-3-(2-aminoethyl)pentyl]-, 1,1-dimethylethyl ester
  • Carbamic acid, [(1S)-5-amino-1-[(1S)-1-methyl-2-phenylethyl]amino]carbonyl]pentyl]-, 1,1-dimethylethyl ester

Uniqueness

Carbamic acid, N-5-[[(2-nitrophenyl)sulfonylamino]pentyl]-, 1,1-dimethylethyl ester is unique due to the presence of the nitrophenyl sulfonyl group, which imparts distinct chemical reactivity and biological activity. This compound’s structure allows for specific interactions with biological targets, making it valuable for research in medicinal chemistry and biochemistry.

Properties

CAS No.

1402612-59-2

Molecular Formula

C24H33N3O6S

Molecular Weight

491.6 g/mol

IUPAC Name

tert-butyl N-[5-[(2-nitrophenyl)sulfonyl-(2-phenylethyl)amino]pentyl]carbamate

InChI

InChI=1S/C24H33N3O6S/c1-24(2,3)33-23(28)25-17-10-5-11-18-26(19-16-20-12-6-4-7-13-20)34(31,32)22-15-9-8-14-21(22)27(29)30/h4,6-9,12-15H,5,10-11,16-19H2,1-3H3,(H,25,28)

InChI Key

YMSSEXNCRPGJMG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCCCCN(CCC1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

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